6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan
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Overview
Description
6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan is a sesquiterpenoid compound derived from the rhizomes of Curcuma zedoaria.
Preparation Methods
The synthesis of 6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan involves several steps. One common method starts with 2,5-dimethyl-7-hydroxy-1-tetralone, which is de-methylated using pyridine hydrochloride or aluminum iodide to yield 2,5-dimethyl-7-acetonyloxy-1-tetralone. This intermediate is then cyclized using trifluoracetic acid or polyphosphoric acid to form 1,5,8-trimethyl-7,8-tetrahydronaphtho[2,1-B]furan-6-one. Reduction with sodium borohydride followed by dehydration with para-toluene sulfonic acid or iodine yields the desired compound .
Chemical Reactions Analysis
6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Scientific Research Applications
6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential in cancer treatment due to its cytotoxic properties.
Industry: It is used in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For instance, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial effects could result from disrupting microbial cell membranes .
Comparison with Similar Compounds
6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan can be compared with other similar sesquiterpenoids such as pyrocurzerenone and dihydropyrocurzerenone. These compounds share structural similarities but differ in their functional groups and biological activities. For example, pyrocurzerenone has been studied for its anti-inflammatory properties, while dihydropyrocurzerenone is known for its antimicrobial effects .
Properties
CAS No. |
95732-55-1 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-methoxy-1,5,8-trimethylbenzo[e][1]benzofuran |
InChI |
InChI=1S/C16H16O2/c1-9-5-12-15(13(6-9)17-4)10(2)7-14-16(12)11(3)8-18-14/h5-8H,1-4H3 |
InChI Key |
KWUROIVGCCWTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC3=C2C(=CO3)C)C)C(=C1)OC |
Origin of Product |
United States |
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